2-(2,5-Dichlorophenoxy)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63350. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

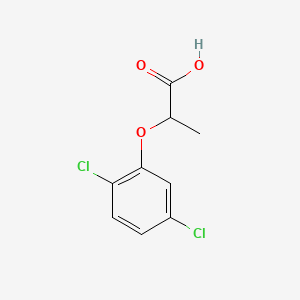

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dichlorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-4-6(10)2-3-7(8)11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRYOEIGQCIMEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020441 | |

| Record name | alpha-(2,5-Dichlorophenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6965-71-5 | |

| Record name | 2-(2,5-Dichlorophenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6965-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, 2-(2,5-dichlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006965715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,5-Dichlorophenoxy)propionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-(2,5-Dichlorophenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-dichlorophenoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the mechanism of action for 2-(2,5-Dichlorophenoxy)propanoic acid

An In-depth Technical Guide to the Mechanism of Action of 2-(2,4-Dichlorophenoxy)propanoic Acid (Dichlorprop)

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism of action for 2-(2,4-Dichlorophenoxy)propanoic acid, a prominent phenoxy herbicide commonly known as Dichlorprop. While the user query specified the 2,5-dichloro isomer, the vast body of scientific literature and regulatory approval centers on the 2,4-dichloro isomer, which is the focus of this guide. Dichlorprop functions as a synthetic auxin, mimicking the endogenous plant hormone Indole-3-acetic acid (IAA) to induce phytotoxicity in susceptible broadleaf plants.[1][2] Its primary mechanism involves hijacking the plant's natural auxin signaling pathway, leading to the degradation of transcriptional repressors and the subsequent over-activation of auxin-responsive genes.[3][4] This guide will dissect the core signaling cascade, from receptor perception to downstream gene activation, and explore the resulting physiological and metabolic disruptions, including uncontrolled growth and a recently elucidated iron-dependent, ferroptosis-like cell death pathway.[5][6] Detailed experimental protocols for assessing auxin-like activity are also provided to bridge theoretical knowledge with practical application.

Introduction: A Synthetic Mimic of a Natural Hormone

2-(2,4-Dichlorophenoxy)propanoic acid (Dichlorprop) is a selective, systemic herbicide belonging to the chlorophenoxy chemical class, used for the post-emergence control of broadleaf weeds in various agricultural and non-crop settings.[5][7] Structurally, Dichlorprop is an analogue of Indole-3-acetic acid (IAA), the most abundant natural auxin in plants.[1][8] This structural similarity is the foundation of its herbicidal activity.

A critical feature of Dichlorprop is its chirality. The molecule possesses an asymmetric carbon, resulting in two stereoisomers: (R)-Dichlorprop and (S)-Dichlorprop.[5] Through extensive research, it has been established that only the (R)-enantiomer, also known as Dichlorprop-p, exhibits significant herbicidal activity.[5][9] Modern formulations exclusively contain the active (R)-isomer to increase efficacy and reduce environmental load.[5] Unlike natural IAA, which is rapidly metabolized by plants, synthetic auxins like Dichlorprop are more stable and persist longer, leading to a sustained and overwhelming hormonal response that sensitive plants cannot regulate.[4][10]

The Core Mechanism: Hijacking the Auxin Signaling Cascade

The phytotoxic effects of Dichlorprop are a direct consequence of its ability to function as a "super-auxin," persistently activating the native auxin signaling pathway.[10] This pathway is a finely tuned system of transcriptional derepression. At basal auxin levels, gene expression is held in check by repressor proteins. The introduction of Dichlorprop removes these repressors, leading to a massive and uncontrolled transcriptional activation.

Molecular Perception: The TIR1/AFB Co-Receptor

The primary cellular receptor for auxin is a complex involving an F-box protein, most notably TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins.[3][4] These proteins are components of a larger E3 ubiquitin ligase complex known as SCFTIR1/AFB.[11] Dichlorprop, like IAA, acts as a "molecular glue" that facilitates and stabilizes the interaction between the TIR1/AFB receptor and a family of transcriptional repressor proteins called Auxin/INDOLE-3-ACETIC ACID (Aux/IAA).[3][4]

Derepression via Proteasomal Degradation

In the absence of an auxin signal, Aux/IAA repressors bind to and inhibit AUXIN RESPONSE FACTORs (ARFs), which are the transcription factors that control the expression of auxin-responsive genes.[3][8] The binding of Dichlorprop to the TIR1/AFB-Aux/IAA interface tethers the Aux/IAA repressor to the SCF E3 ligase complex.[4] This event flags the Aux/IAA protein for polyubiquitination, a process where multiple ubiquitin molecules are attached to the target protein.[11][12] This polyubiquitin tag serves as a recognition signal for the 26S proteasome, a cellular machinery complex that degrades tagged proteins.[3][12] The resulting degradation of the Aux/IAA repressor liberates the ARF transcription factor.

Activation of Auxin-Responsive Genes

Once freed from inhibition, ARFs can bind to specific DNA sequences, known as auxin-response elements (AuxREs), located in the promoter regions of hundreds of downstream genes.[3][12] This binding initiates the transcription of genes involved in cell division, expansion, and differentiation. The sustained and overwhelming activation of these genes by a stable synthetic auxin like Dichlorprop leads to the characteristic symptoms of auxin herbicide injury.

Downstream Phytotoxic Effects

The massive transcriptional reprogramming induced by Dichlorprop triggers a cascade of physiological disruptions that ultimately prove lethal to susceptible plants.

Uncontrolled and Unsustainable Growth

The primary phytotoxic effect is the induction of rapid, uncontrolled growth. The U.S. Environmental Protection Agency notes that Dichlorprop action leads to increased cell wall plasticity, biosynthesis of proteins, and the production of ethylene.[5] This results in:

-

Abnormal Cell Division and Elongation: Leading to tissue malformation, including stem twisting (epinasty), leaf cupping, and callus formation.[5][13]

-

Vascular Tissue Damage: The uncontrolled proliferation of cells crushes and blocks the phloem and xylem, disrupting the transport of water and nutrients, which leads to wilting and eventual necrosis.[5]

-

Ethylene Production: At high concentrations, synthetic auxins stimulate the production of ethylene, a plant hormone associated with senescence and stress responses, accelerating tissue decay.[8][10]

Secondary Mechanism: Ferroptosis-Like Cell Death

Recent research has uncovered a novel, complementary mechanism of Dichlorprop toxicity in the model plant Arabidopsis thaliana.[6][14] Treatment with (R)-Dichlorprop was shown to induce an iron-dependent form of programmed cell death that resembles ferroptosis, a process previously characterized in animal cells. Key events in this pathway include:

-

Iron Aggregation: Abnormal accumulation of iron within the plant's leaves.[6][14]

-

Oxidative Stress: A surge in reactive oxygen species (ROS) and toxic lipid peroxides.[6]

-

Depletion of Antioxidants: A significant reduction in cellular antioxidants like glutathione and ascorbic acid.[6][14]

This iron- and ROS-dependent signaling cascade disrupts cell membrane integrity, contributing significantly to the overall phytotoxicity of the herbicide.[6]

Data Summary: Physicochemical Properties

The following table summarizes key properties of 2-(2,4-Dichlorophenoxy)propanoic acid.

| Property | Value | Source(s) |

| IUPAC Name | (2RS)-2-(2,4-dichlorophenoxy)propanoic acid | [15] |

| Common Name | Dichlorprop | [5][16] |

| CAS Number | 120-36-5 (for racemic mixture) | [16][17] |

| Molecular Formula | C₉H₈Cl₂O₃ | [5][16] |

| Molar Mass | 235.06 g/mol | [5][16] |

| Appearance | White to yellowish solid | [16] |

| Active Enantiomer | (R)-isomer (Dichlorprop-p) | [5][9] |

| Mechanism Class | Synthetic Auxin (Plant Growth Regulator) | [2][9] |

Experimental Protocol: Root Elongation Inhibition Bioassay

To quantitatively assess the auxin-like activity of Dichlorprop, a root elongation bioassay using a sensitive dicot species like Arabidopsis thaliana or lettuce (Lactuca sativa) is a standard method. This assay is based on the principle that while low concentrations of auxins can stimulate root growth, high concentrations are strongly inhibitory.[1]

Methodology:

-

Preparation of Media: Prepare sterile half-strength Murashige and Skoog (MS) agar plates. Prepare a stock solution of (R)-Dichlorprop in a suitable solvent (e.g., DMSO). Add the stock solution to the molten MS agar after autoclaving to achieve a range of final concentrations (e.g., 0 µM [control], 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).

-

Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 10% commercial bleach solution containing 0.05% Tween-20. Rinse the seeds 4-5 times with sterile distilled water.

-

Plating and Stratification: Using a sterile pipette tip, place 5-10 seeds in a line on the surface of each agar plate. Seal the plates with breathable tape and wrap in aluminum foil. Stratify the seeds by storing the plates at 4°C for 2-3 days to ensure uniform germination.

-

Growth Conditions: Transfer the plates to a controlled environment growth chamber. Position the plates vertically to allow roots to grow downwards along the agar surface. Typical conditions are 22°C with a 16-hour light/8-hour dark photoperiod.

-

Data Collection: After 5-7 days of growth, remove the plates and capture high-resolution images using a flatbed scanner.

-

Analysis: Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling. Calculate the average root length for each Dichlorprop concentration. Normalize the results by expressing the average root length at each concentration as a percentage of the control (0 µM) average. Plot the percentage of root growth inhibition against the log of the Dichlorprop concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of growth).

Conclusion

The mechanism of action for 2-(2,4-Dichlorophenoxy)propanoic acid is a well-established example of targeted herbicidal design, exploiting a fundamental biological pathway in plants. By acting as a persistent mimic of the natural hormone auxin, Dichlorprop initiates a fatal cascade of uncontrolled gene expression and growth.[3][5] It binds to the TIR1/AFB receptor, triggering the ubiquitin-mediated degradation of Aux/IAA transcriptional repressors and unleashing ARF transcription factors.[4][12] The resulting overstimulation of growth, coupled with secondary effects like ethylene production and an iron-dependent ferroptosis-like death pathway, leads to vascular collapse, metabolic exhaustion, and the selective elimination of susceptible broadleaf species.[6][10] This multi-faceted mechanism underscores its efficacy and highlights the intricate nature of plant hormonal regulation.

References

- 1. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

- 2. deq.mt.gov [deq.mt.gov]

- 3. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dichlorprop - Wikipedia [en.wikipedia.org]

- 6. New Target in an Old Enemy: Herbicide (R)-Dichlorprop Induces Ferroptosis-like Death in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dichlorprop (Ref: RD 406) [sitem.herts.ac.uk]

- 8. Auxin - Wikipedia [en.wikipedia.org]

- 9. Dichlorprop-P (Ref: BAS 044H) [sitem.herts.ac.uk]

- 10. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]

- 12. youtube.com [youtube.com]

- 13. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 16. Dichlorprop | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. chemimpex.com [chemimpex.com]

chemical and physical properties of 2-(2,5-Dichlorophenoxy)propanoic acid

An In-Depth Technical Guide to the Chemical and Physical Properties of 2-(2,5-Dichlorophenoxy)propanoic Acid

Executive Summary

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound (CAS No: 6965-71-5). Intended for researchers, chemists, and professionals in drug development, this document synthesizes critical data regarding the compound's structure, physicochemical characteristics, spectral profile, and analytical methodologies. By grounding claims in authoritative data and explaining the rationale behind experimental techniques, this guide serves as a vital resource for the safe handling, characterization, and utilization of this compound in a laboratory setting.

Compound Identification and Molecular Structure

A precise understanding of a compound's identity and structure is the foundation of all subsequent research and development activities. This section details the fundamental identifiers for this compound.

Nomenclature and Identifiers

-

IUPAC Name : this compound[1].

-

Synonyms : 2-(2,5-Dichlorophenoxy)propionic acid, Propanoic acid, 2-(2,5-dichlorophenoxy)-, EINECS 230-170-3, NSC 63350[1][4].

Chemical Structure

The molecular structure consists of a propanoic acid moiety linked via an ether bond to a 2,5-dichlorinated benzene ring.

Chirality

A critical structural feature of this molecule is the presence of a chiral center at the alpha-carbon (C2) of the propanoic acid chain. This gives rise to two distinct enantiomers: (R)-2-(2,5-dichlorophenoxy)propanoic acid and (S)-2-(2,5-dichlorophenoxy)propanoic acid. This is analogous to the well-studied herbicide Dichlorprop (the 2,4-dichloro isomer), where only the (R)-enantiomer exhibits significant biological activity.[6][7][8] Consequently, any research, particularly in biological systems, must consider the stereochemistry of the material being used, as the enantiomers may have different pharmacological or toxicological profiles.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are crucial for designing experiments, formulating solutions, and ensuring proper storage.

Table 1: Summary of Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 235.06 g/mol | [1] |

| Exact Mass | 233.9850495 Da | [1] |

| Physical Appearance | Crystalline solid | [4] |

| Melting Point | 137-138 °C | [4] |

| Density | 1.421 g/cm³ | [4] |

| XLogP3 | 2.8 - 3.4 | [4][5] |

| pKa | ~3.0 (estimated) | [9] |

Spectroscopic and Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quantity of a compound. This section outlines the key spectroscopic signatures and provides validated protocols for analysis.

Analytical Workflow Overview

A typical workflow for the comprehensive characterization of this compound involves a multi-technique approach to confirm structure and assess purity.

Caption: Workflow for the characterization of this compound.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for both identification and quantification. In negative ion mode, the compound readily deprotonates to form the [M-H]⁻ ion.

-

Expected Ion : [M-H]⁻

-

Calculated m/z : 232.9778[1]

-

Causality : Electrospray ionization (ESI) in negative mode is highly effective for carboxylic acids, as the acidic proton is easily abstracted, leading to a strong and reliable signal for the molecular ion. Further fragmentation (MS/MS) can be induced to confirm the structure by observing losses corresponding to CO₂ or the dichlorophenoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation by mapping the hydrogen (¹H) and carbon (¹³C) framework.

-

¹H NMR : Expected signals would include a doublet for the methyl (CH₃) group, a quartet for the alpha-proton (CH), and distinct aromatic protons on the dichlorophenyl ring.

-

¹³C NMR : The spectrum is expected to show 9 unique carbon signals, including a signal for the carbonyl carbon (~170-180 ppm), aliphatic carbons, and six distinct aromatic carbons.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

O-H Stretch : A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch : A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

-

C-O Stretch : Signals in the 1210-1320 cm⁻¹ region are indicative of the ether linkage.

-

C-Cl Stretch : Absorptions in the 600-800 cm⁻¹ range are typical for C-Cl bonds.

Protocol: Quantitative Analysis by LC-MS/MS

This protocol is adapted from established methods for analyzing related phenoxy acid compounds.[10] Its design ensures high sensitivity, specificity, and reproducibility.

-

Objective : To accurately quantify this compound in a solution.

-

Instrumentation : HPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).

-

Reagents :

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Reference Standard of this compound

-

-

Procedure :

-

Standard Preparation : Prepare a stock solution of the reference standard in methanol. Create a series of calibration standards (e.g., 1-1000 ng/mL) by serial dilution in a 50:50 water:methanol mixture with 0.1% formic acid.

-

Sample Preparation : Dilute the sample to be tested in the same solvent as the calibration standards to fall within the linear range of the assay.

-

LC Conditions :

-

Column : C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm). The C18 stationary phase provides excellent retention for moderately nonpolar compounds like this one.

-

Mobile Phase A : Water + 0.1% Formic Acid.

-

Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

-

Gradient : A time-programmed gradient from high aqueous to high organic content to ensure sharp peak elution.

-

Flow Rate : 0.3 mL/min.

-

Injection Volume : 5 µL.

-

-

MS/MS Conditions :

-

Ionization Mode : Negative ESI.

-

MRM Transitions : Monitor at least two transitions for confirmation. The primary (quantifier) transition would be the molecular ion to a major fragment, and the secondary (qualifier) would be the molecular ion to another fragment. For example: m/z 233 -> 161 (loss of propanoic acid moiety) and m/z 233 -> 189 (loss of CO₂).

-

-

Data Analysis : Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown sample by interpolating its peak area on the curve. The use of multiple MRM transitions provides self-validation, ensuring the detected peak is indeed the target analyte.

-

Chemical Synthesis Pathway

Understanding the synthesis of a compound is crucial for identifying potential impurities. The most common route to phenoxypropanoic acids is through Williamson ether synthesis.

Caption: General synthesis via Williamson ether synthesis.

This reaction involves the deprotonation of 2,5-dichlorophenol with a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic alpha-carbon of a 2-halopropanoic acid derivative.[11][12] This process is efficient but can lead to impurities from unreacted starting materials or side reactions.

Safety and Handling

Proper handling procedures are paramount to ensure laboratory safety.

-

Hazard Identification :

-

Recommended Handling Procedures :

References

- 1. Propionic acid, 2-(2,5-dichlorophenoxy)- | C9H8Cl2O3 | CID 97971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 6965-71-5 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. echemi.com [echemi.com]

- 5. PubChemLite - 2-(2,5-dichlorophenoxy)propionic acid (C9H8Cl2O3) [pubchemlite.lcsb.uni.lu]

- 6. Dichlorprop - Wikipedia [en.wikipedia.org]

- 7. Dichlorprop (Ref: RD 406) [sitem.herts.ac.uk]

- 8. Dichlorprop-P (Ref: BAS 044H) [sitem.herts.ac.uk]

- 9. (R)-2-(2,4-Dichlorophenoxy)propanoic acid | 15165-67-0 [chemicalbook.com]

- 10. epa.gov [epa.gov]

- 11. researchgate.net [researchgate.net]

- 12. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 2-(2,5-Dichlorophenoxy)propanoic Acid and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyalkanoic acids represent a mature yet continually relevant class of biologically active molecules, most notably recognized for their profound impact on plant physiology. This technical guide provides a comprehensive exploration of 2-(2,5-dichlorophenoxy)propanoic acid, a specific, less-studied isomer within this family. While its close analog, 2-(2,4-dichlorophenoxy)propanoic acid (Dichlorprop), has been extensively developed as a commercial herbicide, the 2,5-dichloro isomer presents an intriguing subject for comparative analysis and novel applications. This document synthesizes the foundational principles of synthesis, mechanism of action, and structure-activity relationships derived from the broader class of phenoxypropanoic acids and applies them to the specific context of the 2,5-dichloro isomer and its potential analogs. Detailed experimental protocols, data presentation, and workflow visualizations are provided to empower researchers in their investigation of this and related compounds.

Introduction: The Chemical Landscape of Phenoxypropanoic Acids

The phenoxypropanoic acids are a significant class of organic compounds characterized by a phenoxy group linked to a propanoic acid moiety via an ether bond. Their biological activity, particularly as plant growth regulators, has been a subject of intense study and commercial application for decades. The substitution pattern on the phenyl ring is a critical determinant of their herbicidal efficacy and selectivity.

While 2-(2,4-dichlorophenoxy)propanoic acid (Dichlorprop) is a well-established herbicide, this guide focuses on its structural isomer, This compound . Understanding the nuanced differences imparted by the altered chlorine substitution is paramount for researchers seeking to develop novel herbicides, explore new biological activities, or investigate the environmental fate of these compounds.

Key Structural Analogs of Dichlorophenoxypropanoic Acid:

-

2,4-Dichlorophenoxyacetic acid (2,4-D): A foundational phenoxy herbicide, differing by a shorter carboxylic acid side chain.[1][2]

-

2-(2,4,5-Trichlorophenoxy)propanoic acid (Fenoprop): A more heavily chlorinated analog.

-

Mecoprop (MCPP): Features a methyl group and a single chlorine on the phenyl ring.

-

2,4-Dichlorophenoxybutyric acid (2,4-DB): Possesses a longer butyric acid side chain.[3]

The core structure of these compounds, a lipophilic aromatic ring coupled with a hydrophilic carboxylic acid group, is essential for their biological activity, facilitating absorption and translocation within plants.

Synthesis of 2-(Dichlorophenoxy)propanoic Acids: A Generalized Approach

The synthesis of dichlorophenoxypropanoic acids, including the 2,5-dichloro isomer, generally follows a well-established Williamson ether synthesis pathway. This involves the reaction of a dichlorophenol with an ester of 2-chloropropanoic acid in the presence of a base.

General Synthesis Scheme

The reaction typically proceeds as follows:

-

Deprotonation of the Phenol: The dichlorophenol is treated with a base (e.g., sodium hydroxide, potassium hydroxide) to form the corresponding phenoxide ion.

-

Nucleophilic Substitution: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the 2-chloropropanoate ester, displacing the chloride ion.

-

Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid.

A patent for the synthesis of 2-(2,4-dichlorophenoxy)propionic acid describes a method where 2,4-dichlorophenol is reacted with 2-chloropropionic acid in the presence of potassium hydroxide and a surfactant in a dimethyl sulfoxide solvent.[3] This approach can be adapted for the synthesis of the 2,5-dichloro isomer by substituting 2,4-dichlorophenol with 2,5-dichlorophenol.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for related isomers and should be optimized for the specific synthesis of the 2,5-dichloro compound.

Materials:

-

2,5-Dichlorophenol

-

Methyl 2-chloropropanoate

-

Potassium hydroxide

-

Dimethyl sulfoxide (DMSO)

-

Sulfuric acid (for neutralization)

-

Hexane (for purification)

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2,5-dichlorophenol in DMSO.

-

Add potassium hydroxide to the solution and stir until it dissolves.

-

Slowly add methyl 2-chloropropanoate to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a dilute solution of sulfuric acid until it reaches a pH of approximately 2-3.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization from a solvent system such as hexane/ethyl acetate to yield pure this compound.

Visualization of the Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Mechanism of Action: A Synthetic Auxin Perspective

Phenoxypropanoic acids, including Dichlorprop, exert their herbicidal effects by acting as synthetic auxins.[4][5] Auxins are a class of plant hormones that regulate many aspects of plant growth and development.[6] At the concentrations applied for weed control, these synthetic auxins overwhelm the plant's natural hormonal balance, leading to uncontrolled and disorganized growth, and ultimately, death.

The United States Environmental Protection Agency (EPA) suggests that Dichlorprop is believed to enhance cell wall plasticity, protein biosynthesis, and ethylene production. This leads to abnormal and excessive cell division and growth, ultimately causing damage to the vascular tissue.

Key Steps in the Auxinic Herbicide MoA

-

Absorption and Translocation: The herbicide is absorbed by the leaves and roots and transported throughout the plant via the xylem and phloem.

-

Receptor Binding: The synthetic auxin binds to auxin receptors, primarily the F-box proteins of the TIR1/AFB family.

-

Signal Transduction Cascade: This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors.

-

Gene Expression: The degradation of these repressors allows for the expression of auxin-responsive genes.

-

Physiological Effects: The overexpression of these genes leads to a variety of detrimental physiological effects, including:

-

Epinasty (twisting of stems and petioles)

-

Callus formation

-

Inhibition of root growth

-

Senescence

-

Signaling Pathway Diagram

Caption: Simplified signaling pathway of synthetic auxins like this compound.

Structure-Activity Relationships (SAR)

The biological activity of phenoxyalkanoic acids is highly dependent on their molecular structure. Key structural features that influence activity include:

-

Substitution on the Phenyl Ring: The type, number, and position of substituents on the aromatic ring are critical. Halogen atoms, particularly chlorine, generally enhance herbicidal activity. The position of these halogens can affect the molecule's interaction with the auxin receptor.

-

The Carboxylic Acid Side Chain: The presence of the carboxylic acid group is essential for activity, as it is believed to be the primary site of interaction with the receptor.

-

Chirality: Phenoxypropanoic acids possess a chiral center at the alpha-carbon of the propanoic acid moiety. It is well-established for Dichlorprop that only the (R)-enantiomer is biologically active as a herbicide.[2][7] This stereoselectivity is likely due to the specific three-dimensional requirements of the auxin receptor binding pocket.

Biological Activity Data: A Comparative Overview

Direct experimental data on the herbicidal or plant growth-regulating activity of this compound is limited in publicly accessible literature. However, we can infer its potential activity based on the well-documented effects of its structural analogs.

| Compound | Common Name | Primary Use | Notes on Activity |

| 2-(2,4-Dichlorophenoxy)propanoic acid | Dichlorprop | Herbicide | Highly active against broadleaf weeds; (R)-enantiomer is the active form.[2][7] |

| 2,4-Dichlorophenoxyacetic acid | 2,4-D | Herbicide | One of the most widely used herbicides for broadleaf weed control.[1] |

| 2-(4-Chloro-2-methylphenoxy)propanoic acid | Mecoprop (MCPP) | Herbicide | Used for the control of broadleaf weeds in turf and cereals. |

Note: The absence of extensive data for the 2,5-dichloro isomer highlights a significant research opportunity to explore its biological activity profile and compare it to its more established counterparts.

Future Directions and Research Opportunities

The study of this compound and its analogs presents several avenues for future research:

-

Synthesis and Characterization: Development of optimized and scalable synthetic routes for the 2,5-dichloro isomer and its novel analogs.

-

Biological Screening: Comprehensive screening of the herbicidal and plant growth-regulating activity of these compounds against a panel of monocot and dicot species.

-

Enantiomer-Specific Activity: Separation of the (R) and (S) enantiomers of this compound and evaluation of their individual biological activities.

-

Mechanism of Action Studies: Investigation of the binding affinity of the 2,5-dichloro isomer to auxin receptors and its effects on downstream signaling pathways.

-

Drug Development: Exploration of potential non-herbicidal biological activities, such as antimicrobial or anticancer effects, given the broad range of activities observed in related compounds.

Conclusion

This compound remains a relatively unexplored member of the well-known phenoxyalkanoic acid family. While its structural similarity to potent herbicides like Dichlorprop suggests it is likely to possess significant biological activity, a lack of specific research has left its full potential untapped. This guide provides a foundational framework for researchers to begin a systematic investigation of this compound and its analogs. By leveraging the extensive knowledge base of related phenoxy herbicides and applying the detailed experimental and analytical approaches outlined herein, the scientific community can unlock the potential of this compound and contribute to the development of new and improved chemical tools for agriculture and beyond.

References

- 1. deq.mt.gov [deq.mt.gov]

- 2. Dichlorprop - Wikipedia [en.wikipedia.org]

- 3. US8962527B2 - Process for preparation of herbicidal salts - Google Patents [patents.google.com]

- 4. Dichlorprop-P (Ref: BAS 044H) [sitem.herts.ac.uk]

- 5. Growth regulator herbicides | Herbicide mode of action and sugarbeet injury symptoms [extension.umn.edu]

- 6. Plant Growth Regulators | Cornell Turfgrass Program [turf.cals.cornell.edu]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Biological Activity of 2-(2,5-Dichlorophenoxy)propanoic Acid

A Note to the Reader: Scientific literature extensively details the biological activity of the synthetic auxin herbicide 2-(2,4-Dichlorophenoxy)propanoic acid (Dichlorprop). However, its isomer, 2-(2,5-Dichlorophenoxy)propanoic acid , is not as thoroughly documented. This guide will provide a comprehensive overview of the known properties of this compound and will draw upon the extensive research on its 2,4-dichloro isomer to infer its probable biological activities and guide future research. This approach is based on the principle of structure-activity relationships, where minor changes in chemical structure can lead to predictable, albeit unconfirmed, changes in biological function.

Introduction: A Tale of Two Isomers

The phenoxyalkanoic acids are a class of organic compounds that have had a profound impact on modern agriculture. Among these, the chlorinated derivatives of phenoxypropanoic acid have been widely used as selective herbicides for the control of broadleaf weeds in cereal crops and grasslands[1][2]. The most well-known of these is 2-(2,4-Dichlorophenoxy)propanoic acid, commonly known as Dichlorprop[2][3]. This guide, however, focuses on its less-studied positional isomer, this compound.

While specific data on the 2,5-dichloro isomer is limited, its structural similarity to Dichlorprop suggests it likely shares a similar mechanism of action as a synthetic auxin[4][5]. Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), but their persistence in plant tissues leads to uncontrolled growth and ultimately, cell death in susceptible species[4][5][6].

This technical guide will delve into the known chemical properties of this compound, extrapolate its probable biological activity based on the well-established science of Dichlorprop, and provide detailed experimental protocols for its further investigation.

Chemical and Physical Properties

A foundational understanding of a compound's chemical and physical properties is essential for any biological investigation.

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK--[7] |

| CAS Number | 6965-71-5 | --INVALID-LINK--[7][8] |

| Molecular Formula | C₉H₈Cl₂O₃ | --INVALID-LINK--[7][8] |

| Molecular Weight | 235.06 g/mol | --INVALID-LINK--[7][9] |

GHS Classification: According to aggregated data from notifications to the European Chemicals Agency (ECHA), this compound is classified as Acute Toxicity 4, Oral , with the hazard statement "Harmful if swallowed"[7][9].

Postulated Mechanism of Action: The Synthetic Auxin Pathway

Based on its structural similarity to Dichlorprop and other phenoxy herbicides, this compound is presumed to act as a synthetic auxin. The mechanism of action for synthetic auxins is a complex process involving perception, signal transduction, and ultimately, disruption of normal plant growth and development[4][5].

Key Steps in the Synthetic Auxin Mechanism:

-

Absorption and Translocation: The herbicide is absorbed primarily through the leaves of the plant and is then translocated via the phloem to areas of active growth, such as the meristems[1][6][10].

-

Perception by Auxin Receptors: Synthetic auxins bind to and activate auxin receptors, primarily the F-box proteins of the TIR1/AFB family (Transport Inhibitor Response 1/Auxin Signaling F-Box)[4]. This binding is a critical step in initiating the downstream signaling cascade.

-

Degradation of Aux/IAA Repressors: The activated receptor complex targets Aux/IAA (Auxin/Indole-3-Acetic Acid) transcriptional repressors for ubiquitination and subsequent degradation by the 26S proteasome[4].

-

Activation of Auxin Response Genes: The degradation of Aux/IAA repressors allows for the activation of Auxin Response Factors (ARFs), which in turn regulate the expression of a wide array of auxin-responsive genes[4].

-

Uncontrolled Growth and Plant Death: The persistent activation of these genes leads to a cascade of physiological disruptions, including increased cell wall plasticity, enhanced protein biosynthesis, and overproduction of ethylene[11]. This results in uncontrolled and unsustainable cell division and elongation, leading to tissue damage, epinasty (downward bending of leaves), stem twisting, and ultimately, the death of the susceptible plant[5][6][11].

Caption: Postulated signaling pathway of this compound.

Chirality and Biological Activity

Like Dichlorprop, this compound possesses a chiral center at the alpha-carbon of the propanoic acid moiety. This results in the existence of two enantiomers: the (R)- and (S)-forms. For Dichlorprop, it is well-established that the herbicidal activity resides almost exclusively in the (R)-enantiomer, now commonly marketed as Dichlorprop-p[1][10]. The (S)-enantiomer is largely inactive. It is highly probable that the same enantioselective activity exists for this compound.

Toxicology and Environmental Fate: An Extrapolated View

Toxicology:

The GHS classification of "Harmful if swallowed" for the 2,5-dichloro isomer provides a starting point for its toxicological assessment[7][9]. For the more studied Dichlorprop, the oral acute toxicity is considered "slight" in rats, with an LD50 of 537 mg/kg[11]. However, it is also noted as a severe eye irritant[11]. There has been concern about the carcinogenic potential of chlorophenoxy herbicides as a class, with the International Agency for Research on Cancer (IARC) classifying them as Group 2B, "possibly carcinogenic to humans"[11]. However, the U.S. Environmental Protection Agency (EPA) classifies the R-isomer of Dichlorprop as "Not Likely to be Carcinogenic to Humans"[11].

Environmental Fate:

The environmental persistence and mobility of phenoxy herbicides are influenced by factors such as soil type, temperature, moisture, and microbial activity. For the related compound 2,4-D, the half-life in soil is relatively short, averaging around 10 days, but can be longer in cold, dry conditions[12]. These compounds are susceptible to microbial degradation[13]. In aquatic environments, photolysis can be a significant degradation pathway[14]. Given its structural similarities, this compound is expected to have a comparable environmental fate.

Experimental Protocols for Biological Activity Assessment

To definitively characterize the biological activity of this compound, a series of standardized experimental protocols should be employed.

Herbicidal Efficacy Assay (Whole Plant Bioassay)

Objective: To determine the dose-dependent herbicidal effect of this compound on susceptible broadleaf and non-susceptible monocot plant species.

Step-by-Step Methodology:

-

Plant Material: Grow susceptible (e.g., Brassica napus - rapeseed) and non-susceptible (e.g., Triticum aestivum - wheat) plants in pots containing a standardized soil mix under controlled greenhouse conditions (e.g., 22°C, 16:8 hour light:dark cycle).

-

Herbicide Application: At the 2-4 leaf stage, apply a range of concentrations of this compound (and its individual enantiomers, if available) as a foliar spray. Include a negative control (no herbicide) and a positive control (e.g., Dichlorprop-p).

-

Data Collection: At set time points (e.g., 7, 14, and 21 days after treatment), visually assess plant injury using a rating scale (0 = no effect, 100 = plant death). Measure plant height and fresh/dry weight.

-

Data Analysis: Calculate the GR₅₀ (the concentration required to cause a 50% reduction in growth) for each plant species.

Caption: Workflow for assessing herbicidal efficacy.

Auxin-Like Activity Assay (Root Elongation Bioassay)

Objective: To quantify the auxin-like activity of this compound by measuring its effect on root growth.

Step-by-Step Methodology:

-

Seed Germination: Germinate seeds of a sensitive species (e.g., Arabidopsis thaliana) on a nutrient-rich agar medium.

-

Transfer to Treatment Plates: Transfer seedlings with a primary root length of approximately 0.5 cm to new agar plates containing a range of concentrations of this compound.

-

Incubation: Incubate the plates vertically in a growth chamber for a defined period (e.g., 3-5 days).

-

Measurement: Measure the length of the primary root.

-

Analysis: Plot root length against herbicide concentration to determine the inhibitory effect.

Future Directions and Conclusion

The biological activity of this compound remains an area ripe for investigation. While its structural similarity to Dichlorprop provides a strong basis for predicting its function as a synthetic auxin herbicide, empirical data is needed for confirmation. Future research should focus on:

-

Enantioselective Synthesis and Testing: Separating the (R)- and (S)-enantiomers and testing their individual herbicidal activities is crucial.

-

Receptor Binding Studies: Investigating the binding affinity of the 2,5-dichloro isomer to auxin receptors (TIR1/AFB family) will provide direct evidence of its mechanism of action.

-

Comprehensive Toxicological and Ecotoxicological Profiling: Detailed studies are necessary to understand its effects on non-target organisms and its environmental persistence.

References

- 1. Dichlorprop (Ref: RD 406) [sitem.herts.ac.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. Dichlorprop | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. xtbg.ac.cn [xtbg.ac.cn]

- 5. deq.mt.gov [deq.mt.gov]

- 6. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 7. Propionic acid, 2-(2,5-dichlorophenoxy)- | C9H8Cl2O3 | CID 97971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. echemi.com [echemi.com]

- 10. Dichlorprop-P (Ref: BAS 044H) [sitem.herts.ac.uk]

- 11. Dichlorprop - Wikipedia [en.wikipedia.org]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH - PMC [pmc.ncbi.nlm.nih.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

Introduction: Contextualizing 2-(2,5-Dichlorophenoxy)propanoic acid within a Herbicide Revolution

An In-depth Technical Guide to the Historical Research of Chlorinated Phenoxypropanoic Acids

The query for the historical research of 2-(2,5-Dichlorophenoxy)propanoic acid leads us to a fascinating intersection of synthetic chemistry, plant physiology, and the dawn of modern agriculture. While this specific isomer exists in chemical literature, its history is largely one of obscurity when compared to its close, commercially dominant relative: 2-(2,4-Dichlorophenoxy)propanoic acid , universally known as Dichlorprop or 2,4-DP .[1][2][3]

To provide a guide of true technical depth, as a Senior Application Scientist, it is essential to frame the narrative correctly. The story of this compound is not one of independent discovery and application, but rather one understood by its absence from the historical record, a testament to the critical importance of isomeric structure in determining biological activity. This guide, therefore, will explore the rich history of the phenoxypropanoic acid herbicides by focusing on the development of its most significant member, Dichlorprop, thereby providing the necessary context to understand why one isomer became a cornerstone of weed management while another remained a laboratory curiosity.

This exploration begins not with the propanoic acids, but with their foundational predecessor, 2,4-D, the compound that ignited a revolution in chemical weed control.

Chapter 1: The Genesis - Discovery of Phenoxyacetic Acids as Selective Herbicides

The historical trajectory of all phenoxy herbicides begins in the 1940s during World War II. Researchers in both the United Kingdom and the United States were investigating plant growth regulators.[4][5] This work led to the landmark discovery that certain phenoxyacetic acids could induce uncontrolled, fatal growth in broadleaf plants while leaving grasses largely unharmed.[6][7][8]

In 1945, this research culminated in the commercial release of 2,4-dichlorophenoxyacetic acid (2,4-D), the first successful modern selective herbicide.[8][9] Its introduction was a paradigm shift for agriculture, replacing costly and labor-intensive mechanical weeding with an efficient chemical solution that dramatically increased cereal crop yields.[4][8][9] The profound success of 2,4-D catalyzed a wave of research into structurally related compounds, aiming to broaden the spectrum of weed control and improve efficacy. It was from this chemical exploration that the phenoxypropanoic acids, including Dichlorprop, emerged.

Chapter 2: Synthesis and Stereochemistry - The Development of Dichlorprop

Following the success of 2,4-D, researchers sought to enhance herbicidal activity by modifying the acetic acid side chain. The addition of a methyl group to the side chain created 2-(phenoxy)propanoic acids. The dichlorinated version, 2-(2,4-Dichlorophenoxy)propanoic acid (Dichlorprop), was commercialized in the 1960s and proved highly effective against a range of broadleaf weeds, particularly those resistant to 2,4-D.[1][6]

Historical Synthesis Protocol

The foundational synthesis of Dichlorprop is a variation of the Williamson ether synthesis, a robust method for forming ethers. The process involves the condensation of 2,4-dichlorophenol with a 2-chloropropanoic acid salt.

Step-by-Step Laboratory Synthesis (Historical Method):

-

Phenol Neutralization: 2,4-dichlorophenol is reacted with a strong base, such as sodium hydroxide (NaOH), in a solvent to form the sodium 2,4-dichlorophenate salt. This step is crucial as it creates a nucleophilic phenoxide ion.

-

Condensation Reaction: The sodium 2,4-dichlorophenate is then reacted with 2-chloropropionic acid. The phenoxide ion displaces the chloride ion on the propionic acid molecule.

-

Acidification: The resulting salt of Dichlorprop is acidified with a strong acid (e.g., HCl) to protonate the carboxylate group, yielding the final 2-(2,4-Dichlorophenoxy)propanoic acid product.

-

Purification: The crude product is then purified, typically through recrystallization, to remove unreacted starting materials and byproducts.

A generalized workflow for this synthesis is depicted below.

The Critical Role of Chirality

A key scientific advancement in the history of Dichlorprop was the understanding of its stereochemistry. The addition of the methyl group to the side chain creates a chiral center, meaning Dichlorprop exists as two non-superimposable mirror images, or enantiomers: (R)-Dichlorprop and (S)-Dichlorprop.[1][10]

Initially, Dichlorprop was marketed as a racemic mixture, containing equal amounts of both enantiomers.[1][10] However, subsequent bioassays demonstrated that only the (R)-isomer possesses herbicidal activity.[1][6] The (S)-isomer is biologically inactive. This discovery was pivotal, as it allowed for the development of enantiopure formulations, now referred to as Dichlorprop-p (for "plus," referring to its dextrorotatory optical activity) or 2,4-DP-p .[1] This advancement meant that application rates could be halved without losing efficacy, reducing the chemical load on the environment and decreasing costs.

Chapter 3: Mechanism of Action - A Tale of Two Pathways

The Classic Model: Synthetic Auxin Activity

The primary mechanism of action for Dichlorprop, like all phenoxy herbicides, is its function as a synthetic auxin.[6][11][12] Natural auxins, such as indole-3-acetic acid (IAA), are hormones that regulate plant growth and development. Dichlorprop mimics IAA, but unlike the natural hormone, it is not easily broken down by the plant.

This persistence leads to a catastrophic hormonal imbalance. The key steps are:

-

Absorption and Translocation: Dichlorprop is absorbed by the leaves and translocated systemically through the plant's vascular tissue (phloem) to areas of active growth (meristems).[10][11]

-

Receptor Binding: In the cell nucleus, synthetic auxins bind to specific receptor proteins (like TIR1/AFB), which then target repressor proteins (Aux/IAA) for destruction.

-

Uncontrolled Gene Expression: The degradation of these repressors allows auxin-responsive genes to be expressed uncontrollably.

-

Physiological Chaos: This leads to a cascade of damaging effects, including increased cell wall plasticity, ethylene production, and abnormal protein synthesis.[1] The visible results are the classic symptoms of phenoxy herbicide damage: twisting of stems and leaves (epinasty), tissue proliferation, and ultimately, vascular tissue damage leading to plant death.[1][11]

An Emerging Pathway: Ferroptosis-like Cell Death

More recent research has uncovered a secondary mechanism that may contribute to the phytotoxicity of Dichlorprop. A 2021 study demonstrated that (R)-Dichlorprop can induce a form of iron-dependent, programmed cell death in plants that resembles ferroptosis.[13] Key findings from this research indicate that the herbicide leads to a significant accumulation of reactive oxygen species (ROS), lipid peroxides, and iron within the plant cells.[13] This oxidative stress overwhelms the plant's antioxidant defenses, leading to membrane damage and cell death.[13] This discovery adds a new layer of complexity to our understanding of how these venerable herbicides function at the molecular level.

Chapter 4: Efficacy and the Isomeric Question

The commercial success of Dichlorprop was built on extensive field and laboratory research demonstrating its efficacy and selectivity. It effectively controls many broadleaf weeds in cereal crops and grasslands.[4][11]

| Target Weed Category | Efficacy of Dichlorprop-p | Selectivity |

| Annual Broadleaf Weeds | High | Excellent in grass crops (wheat, barley, corn) |

| Perennial Broadleaf Weeds | Moderate to High | Excellent in grass crops and turf |

| Grasses (Monocots) | Low / None | Selective action is the key feature |

Table 1: General Efficacy Profile of Dichlorprop-p based on historical use.

This brings us back to the central question: Why was 2-(2,4-Dichlorophenoxy)propanoic acid successful while this compound was not?

The answer lies in the precise fit between the herbicide molecule and the plant's auxin receptor proteins. The specific placement of the chlorine atoms at the 2nd and 4th positions on the phenyl ring, combined with the (R)-configured propionic acid side chain, creates a three-dimensional structure that is optimal for binding to the active site of the receptor.

Chapter 5: Environmental Fate and Toxicological Assessment

The historical research into Dichlorprop also included extensive studies on its environmental behavior and safety.

-

Environmental Fate: Dichlorprop is characterized by moderate persistence in soil and is susceptible to microbial degradation.[10] It has a low potential to bioaccumulate.[12] Like other phenoxy herbicides, its persistence can be influenced by factors such as soil type, temperature, and microbial activity.[17]

-

Toxicology: From a toxicological standpoint, Dichlorprop has a moderate acute oral toxicity in mammals.[1][12] The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as a group as "possibly carcinogenic to humans" (Group 2B), though the U.S. EPA classifies the active R-isomer of Dichlorprop as “Not Likely to be Carcinogenic to Humans.”[1]

Conclusion: A Legacy of Specificity

The history of this compound is defined by the monumental success of its isomer, Dichlorprop. The research journey, from the foundational discovery of 2,4-D to the chiral refinement of Dichlorprop-p, underscores a fundamental principle in drug and herbicide development: molecular specificity is paramount. The precise arrangement of atoms dictates biological function.

The agricultural revolution sparked by phenoxy herbicides was not the result of a single discovery, but of a systematic scientific process of synthesis, screening, and optimization. Dichlorprop emerged from this process as a highly effective tool for global food production due to its unique structural properties. Its history serves as the essential, authoritative context for understanding why it became a focus of decades of research, while other isomers, like the 2,5-dichloro variant, remain footnotes in the annals of synthetic chemistry.

References

- 1. Dichlorprop - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Dichlorprop | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Phenoxy Herbicides: CAST | Weed Science | Cambridge Core [cambridge.org]

- 5. deq.mt.gov [deq.mt.gov]

- 6. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. First Modern Herbicide Is Introduced | Research Starters | EBSCO Research [ebsco.com]

- 9. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 10. Dichlorprop (Ref: RD 406) [sitem.herts.ac.uk]

- 11. chemicalwarehouse.com [chemicalwarehouse.com]

- 12. Dichlorprop-P (Ref: BAS 044H) [sitem.herts.ac.uk]

- 13. New Target in an Old Enemy: Herbicide (R)-Dichlorprop Induces Ferroptosis-like Death in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Propionic acid, 2-(2,5-dichlorophenoxy)- | C9H8Cl2O3 | CID 97971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. scbt.com [scbt.com]

- 16. echemi.com [echemi.com]

- 17. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]

The Solubility Profile of 2-(2,5-Dichlorophenoxy)propanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the solubility of 2-(2,5-Dichlorophenoxy)propanoic acid, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of direct experimental solubility data for this specific isomer, this document synthesizes its known physicochemical properties with established theoretical principles and experimental methodologies to offer a comprehensive understanding of its solubility characteristics. We will explore the molecular factors governing its solubility, the anticipated influence of different solvents, pH, and temperature, and provide detailed protocols for empirical solubility determination. This guide aims to equip researchers with the foundational knowledge and practical tools necessary to effectively work with and formulate this compound.

Introduction: Understanding the Molecule

This compound is a dichlorinated phenoxyalkanoic acid. Its chemical structure, characterized by a carboxylic acid group, an ether linkage, and a dichlorinated benzene ring, dictates its physicochemical properties and, consequently, its solubility behavior. The position of the chlorine atoms on the phenyl ring at the 2 and 5 positions influences the molecule's polarity, crystal lattice energy, and interactions with solvent molecules, distinguishing it from its more commonly studied 2,4-dichloro isomer (Dichlorprop).[1][2]

A thorough understanding of a compound's solubility is paramount in various scientific disciplines, including drug discovery, formulation science, and environmental chemistry. It directly impacts bioavailability, dosage form development, and the environmental fate of a chemical. This guide will delve into the critical aspects of the solubility of this compound.

Physicochemical Properties Governing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. For this compound, the following parameters are key to understanding its solubility profile.

| Property | Value | Source |

| Molecular Formula | C₉H₈Cl₂O₃ | [2][3] |

| Molecular Weight | 235.06 g/mol | [1][2] |

| Melting Point | 137-138 °C (in Ethanol) | [4] |

| Predicted XLogP3 | 3.4 | [4] |

| pKa (Predicted) | ~3.0 | Analogous to Dichlorprop[5] |

Expert Insights:

-

The melting point provides an indication of the crystal lattice energy. A higher melting point generally suggests stronger intermolecular forces in the solid state, which must be overcome by the solvent for dissolution to occur.

-

The XLogP3 value of 3.4 indicates a significant degree of lipophilicity.[4] This suggests that this compound will likely exhibit better solubility in nonpolar organic solvents compared to water.

-

The predicted pKa of approximately 3.0 is a critical parameter.[5] As a weak acid, its ionization state, and therefore its aqueous solubility, will be highly dependent on the pH of the solution.

The Role of the Solvent: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of both the solute and the solvent determines the extent of dissolution.

Aqueous Solubility

Given its high lipophilicity (XLogP3 of 3.4), this compound is expected to have low intrinsic solubility in water. The hydrophobic dichlorophenyl and propanoic acid hydrocarbon chain contribute to this characteristic.

Organic Solvent Solubility

Based on its structure, we can anticipate its solubility in a range of organic solvents:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The carboxylic acid group can form hydrogen bonds with these solvents, promoting solubility.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can engage in dipole-dipole interactions and are generally good solvents for a wide range of organic molecules. For the related 2,4-dichloro isomer, solubility in acetone is very high.[6]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The dichlorobenzene ring and the alkyl chain suggest some affinity for nonpolar solvents. However, the polar carboxylic acid group will limit extensive solubility in highly nonpolar solvents.

The Critical Influence of pH on Aqueous Solubility

As a carboxylic acid, the aqueous solubility of this compound is profoundly influenced by pH.

At a pH below its pKa (~3.0), the molecule will exist predominantly in its neutral, protonated form (R-COOH), which is less soluble in water. As the pH of the solution increases above the pKa, the carboxylic acid group will deprotonate to form the carboxylate anion (R-COO⁻). This ionized form is significantly more polar and will exhibit much greater solubility in water due to ion-dipole interactions.

Caption: The relationship between pH and the ionization state and solubility of this compound.

The Effect of Temperature on Solubility

The dissolution of most solid organic compounds in a liquid solvent is an endothermic process, meaning it absorbs heat from the surroundings. Consequently, for this compound, an increase in temperature is expected to lead to an increase in its solubility in most solvents. This is because the added thermal energy helps to overcome the crystal lattice energy of the solid and facilitates the interaction between the solute and solvent molecules.

Experimental Determination of Solubility: Protocols

Accurate determination of solubility requires robust experimental methods. The following protocols provide step-by-step guidance for determining the solubility of this compound.

Shake-Flask Method for Equilibrium Solubility

This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge the sample to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution), ensuring no solid particles are transferred. Filtration through a chemically inert filter (e.g., 0.22 µm PTFE) is recommended.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standards of known concentrations must be prepared for accurate quantification.

-

Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Caption: Workflow for the shake-flask solubility determination method.

Potentiometric Titration for pH-Dependent Solubility

This method is particularly useful for determining the intrinsic solubility (S₀) and pKa of ionizable compounds like this compound.

Protocol:

-

Suspension Preparation: Prepare a suspension of the compound in a co-solvent/water mixture.

-

Titration: Titrate the suspension with a standardized base (e.g., KOH) while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The data can be used to calculate the pKa and the solubility at different pH values. The intrinsic solubility (solubility of the neutral form) can be determined from the titration data in the pH region where the compound is fully protonated.

Predictive Models for Solubility Estimation

In the absence of extensive experimental data, Quantitative Structure-Property Relationship (QSPR) models can be valuable tools for estimating solubility.[7] These models use computational algorithms to correlate a compound's molecular descriptors (e.g., molecular weight, logP, polar surface area) with its solubility. While predictive models provide useful estimations, they should not replace empirical determination for critical applications.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound based on its physicochemical properties and established scientific principles. While a lack of direct experimental data necessitates a degree of prediction, the information presented herein offers a robust framework for researchers working with this compound. The provided experimental protocols serve as a practical guide for obtaining precise solubility data. Future work should focus on the experimental determination of the solubility of this compound in a diverse range of pharmaceutically and environmentally relevant solvents to build a comprehensive and validated solubility database.

References

- 1. Propionic acid, 2-(2,5-dichlorophenoxy)- | C9H8Cl2O3 | CID 97971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-(2,5-dichlorophenoxy)propionic acid (C9H8Cl2O3) [pubchemlite.lcsb.uni.lu]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. (R)-2-(2,4-Dichlorophenoxy)propanoic acid CAS#: 15165-67-0 [m.chemicalbook.com]

- 6. Dichlorprop | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Unveiling of 2-(2,5-Dichlorophenoxy)propanoic Acid: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-(2,5-Dichlorophenoxy)propanoic acid, a molecule of interest in drug development and chemical research. This document is intended for researchers, scientists, and professionals in the field, offering not just raw data, but a deeper understanding of the experimental choices and the structural information derived from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Introduction: The Structural Elucidation Imperative

In the landscape of modern chemical and pharmaceutical research, the unambiguous determination of a molecule's structure is a cornerstone of scientific integrity and a prerequisite for further investigation. Spectroscopic techniques are the workhorse of this endeavor, each providing a unique piece of the structural puzzle. This guide will dissect the spectroscopic signature of this compound, a compound featuring a substituted aromatic ring, a chiral center, and a carboxylic acid moiety, making it an excellent case study for the application of advanced spectroscopic methods.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of individual atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

A. Predicted ¹H NMR Spectral Data

Due to the limited availability of experimental spectra in public databases, a predicted ¹H NMR spectrum was generated using advanced computational algorithms. This prediction, grounded in extensive spectral databases and quantum mechanical calculations, provides a robust framework for understanding the proton environment of the molecule.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | -COOH |

| ~7.35 | Doublet | 1H | Ar-H (H4) |

| ~7.28 | Doublet of doublets | 1H | Ar-H (H3) |

| ~6.95 | Doublet | 1H | Ar-H (H6) |

| ~4.85 | Quartet | 1H | -CH(CH₃)- |

| ~1.70 | Doublet | 3H | -CH(CH₃)- |

Expert Interpretation & Causality:

-

The Carboxylic Acid Proton (-COOH): The broad singlet observed at a significantly downfield chemical shift (typically >10 ppm) is characteristic of a carboxylic acid proton. Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

-

The Aromatic Protons (Ar-H): The three protons on the dichlorinated benzene ring exhibit a complex splitting pattern due to their distinct chemical environments and spin-spin coupling. The 2,5-dichloro substitution pattern breaks the symmetry of the ring, leading to three unique aromatic signals.[6] The predicted chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the electron-donating effect of the ether oxygen.

-

The Methine Proton (-CH(CH₃)-): This proton, located at the chiral center, is predicted to be a quartet due to coupling with the three equivalent protons of the adjacent methyl group (n+1 rule). Its chemical shift is influenced by the neighboring oxygen and carbonyl group.

-

The Methyl Protons (-CH(CH₃)-): The protons of the methyl group are predicted to appear as a doublet, resulting from coupling with the single methine proton.

B. Predicted ¹³C NMR Spectral Data

Complementing the ¹H NMR, the ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule and information about their chemical environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Carboxylic Acid) |

| ~152 | C-O (Aromatic) |

| ~133 | C-Cl (Aromatic) |

| ~131 | C-Cl (Aromatic) |

| ~129 | C-H (Aromatic) |

| ~126 | C-H (Aromatic) |

| ~122 | C-H (Aromatic) |

| ~75 | -CH(CH₃)- |

| ~18 | -CH₃ |

Expert Interpretation & Causality:

-

The Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is highly deshielded due to the double bond to one oxygen and a single bond to another, resulting in a chemical shift in the 170-180 ppm region.[7]

-

The Aromatic Carbons: The six carbons of the benzene ring are all chemically non-equivalent due to the substitution pattern, leading to six distinct signals in the aromatic region (120-160 ppm). The carbons directly attached to the chlorine atoms and the ether oxygen are significantly influenced by their electronegativity, leading to variations in their chemical shifts.

-

The Aliphatic Carbons: The methine and methyl carbons of the propanoic acid side chain appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.

C. Experimental Protocol for NMR Analysis

A self-validating NMR experiment requires meticulous sample preparation and instrument setup.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8][9]

-

The choice of solvent is critical; it must dissolve the sample completely and should not have signals that overlap with the analyte's resonances.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

NMR Tube:

-

Transfer the solution to a clean, high-quality 5 mm NMR tube.

-

Ensure the sample height is appropriate for the spectrometer's probe.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve optimal homogeneity and spectral resolution.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Diagram: NMR Data Acquisition Workflow

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

A. Expected IR Absorption Frequencies

The IR spectrum of this compound is expected to show several key absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~3000 | Medium | C-H stretch (aromatic) | Aromatic Ring |

| 2950-2850 | Medium | C-H stretch (aliphatic) | Propanoic Acid Chain |

| ~1710 | Strong | C=O stretch | Carboxylic Acid |

| 1600-1450 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~1240 | Strong | C-O stretch | Ether & Carboxylic Acid |

| 800-600 | Strong | C-Cl stretch | Dichlorobenzene |

Expert Interpretation & Causality:

-

O-H Stretch: The very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[10]

-

C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.[7]

-

C-O Stretches: The spectrum will contain strong C-O stretching bands, one from the ether linkage and another from the carboxylic acid, typically in the 1300-1000 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will appear in the 1600-1450 cm⁻¹ region.

-